Etoposide impurity J, also known as Etoposide EP, is a chemical compound with the CAS number 118356-05-1. It is a derivative of etoposide, which is a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including testicular and small cell lung cancer. Etoposide impurity J serves as a reference standard in pharmaceutical research and quality control, particularly in the development of etoposide formulations. Its role in cancer studies and drug development makes it an important compound in the field of medicinal chemistry.
Etoposide impurity J is synthesized from podophyllotoxin, a natural compound derived from the rhizome of the American mandrake (Podophyllum peltatum). This plant has been historically utilized for its medicinal properties, and podophyllotoxin serves as the precursor for several semisynthetic derivatives, including etoposide and its impurities.
Etoposide impurity J falls under the category of organic compounds known as podophyllotoxins. It is classified as a lignan lactone and is specifically categorized within the subclass of epipodophyllotoxins. Its structural modifications differentiate it from other related compounds, influencing its biological activity and interactions.
The synthesis of etoposide impurity J involves several key steps starting from podophyllotoxin:
These reactions are typically facilitated by specific catalysts under controlled conditions to ensure optimal yield and purity.
In industrial production settings, large-scale reactors are used to maintain precise control over reaction parameters such as temperature and pH. The process includes:
Etoposide impurity J has a molecular formula of C22H22O8. Its structure consists of a complex arrangement that includes multiple hydroxyl and methoxy groups attached to a core benzofuran framework.
The compound's molecular weight is approximately 398.41 g/mol. The structural characteristics significantly influence its interaction with biological systems, particularly in relation to its mechanism of action.
Etoposide impurity J participates in various chemical reactions:
Common reagents used in these reactions include:
The outcomes of these reactions depend on the specific conditions applied during synthesis.
Etoposide impurity J exerts its biological effects primarily by interacting with DNA topoisomerase II, an enzyme essential for DNA replication and repair. The compound inhibits this enzyme's activity, leading to DNA strand breaks that prevent proper cell division and ultimately induce apoptosis in cancer cells. This mechanism parallels that of etoposide, reinforcing its significance in understanding therapeutic strategies against cancer.
Etoposide impurity J appears as a white to yellow-brown crystalline powder. It exhibits solubility in organic solvents but has limited water solubility, which can affect its bioavailability and pharmacokinetics.
The compound's melting point is reported around 243.5 °C (470.3 °F). Its chemical stability and reactivity are influenced by its functional groups, which play critical roles in its interactions with biological targets.
Etoposide impurity J has several scientific applications:
Process-related impurities in antineoplastic agents like etoposide directly impact drug safety and efficacy. These impurities arise during synthesis, purification, or storage and may exhibit unintended biological activities. For podophyllotoxin-derived chemotherapeutics, even structurally similar impurities can compromise therapeutic outcomes through altered mechanisms of action or toxicological profiles. Rigorous impurity control is essential due to the narrow therapeutic index of anticancer drugs, where minute quantities of impurities could potentiate adverse effects or reduce tumoricidal activity. Regulatory agencies mandate strict thresholds (typically ≤0.15% for unidentified impurities) to ensure patient safety during prolonged treatment cycles [5].
Etoposide EP Impurity J, chemically designated as 4'-O-desmethyl-1-O-methylepipodophyllotoxin (CAS 118356-05-1), is a process-related impurity classified under the European Pharmacopoeia (EP) guidelines. Its systematic name is (5R,5aR,8aR,9S)-5-(4-Hydroxy-3,5-dimethoxyphenyl)-9-methoxy-5,8,8a,9-tetrahydro[2]benzofuro[5,6-f][1,3]benzodioxol-6(5aH)-one. With the molecular formula C₂₂H₂₂O₈ and molecular weight of 414.40 g/mol, it is structurally analogous to etoposide but differs by demethylation at the 4'-position and O-methylation at the C-9 position [4]. The EP classifies it as a "qualified impurity" requiring identification thresholds ≥0.10% and specification limits ≤0.5% in final drug products. This classification necessitates validated analytical methods for its detection and quantification throughout the drug lifecycle [5].
As a derivative of epipodophyllotoxin—a key intermediate in etoposide synthesis—Impurity J serves as a critical marker for process optimization. Its presence indicates incomplete demethylation during podophyllotoxin modification or unintended methylation during glycosidation. Monitoring this impurity provides insights into reaction specificity and purification efficiency. Given that etoposide’s mechanism relies on topoisomerase II inhibition, structural deviations in Impurity J could alter DNA-binding affinity, potentially diminishing cytotoxic activity. Consequently, pharmacopeial standards enforce its control to maintain batch-to-batch consistency and therapeutic performance in podophyllotoxin-derived drugs [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2